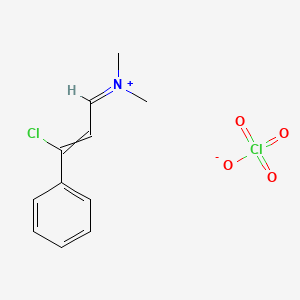![molecular formula C12H11FN4O2 B1470971 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1597781-27-5](/img/structure/B1470971.png)
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are part of a larger group of structures known as “privileged structures”, which have been identified as potent ligands for numerous receptors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available reagents and provides quick and multigram access to the target derivatives . The methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways results in the suppression of cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also induces apoptosis in A549 cells . These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling pathways .
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione for lab experiments is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione. One direction is to further investigate its potential therapeutic effects in various neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Additionally, there is a need to develop more water-soluble derivatives of this compound that can be more easily administered in experimental paradigms.
Scientific Research Applications
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione has been extensively studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, depression, and anxiety. In preclinical studies, this compound has been shown to exhibit strong affinity and selectivity for dopamine D2 receptors, which are implicated in the pathophysiology of these disorders. This compound has also been shown to modulate glutamate neurotransmission, which further supports its potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition leads to increased insulin production and decreased glucagon production in the pancreas . Additionally, the compound interacts with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the insulin signaling pathway, leading to enhanced glucose uptake by cells . Furthermore, it impacts gene expression by upregulating genes involved in insulin production and downregulating those involved in glucagon production . These effects collectively contribute to improved cellular metabolism and function.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin and glucagon levels . Additionally, the compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time . This degradation can impact the compound’s efficacy in biochemical assays and other experimental settings.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose metabolism without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys . Additionally, it interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) during its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through several mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas . This distribution pattern is consistent with its role in modulating glucose metabolism.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPPNCFFXPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)

![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)


![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)
![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)




